Physicochemical Property Comparison: N-Butyl vs. N-tert-Amyl Substitution Pattern
The target compound (C₁₂H₂₄N₂O₂, MW 228.33) carries an n-butyl terminus, whereas the closest catalogued analog, Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- (CAS 82023-94-7; C₁₃H₂₆N₂O₂, MW 242.36), bears a bulkier tert-amyl group and an n-butyryl (rather than isobutyryl) internal amide [1]. The computed XLogP3-AA for the target compound is 1.4 [1]; a computed logP is not publicly available for the tert-amyl analog, but the additional methylene unit and increased steric bulk predict a higher logP. The target compound also has eight rotatable bonds versus nine for the tert-amyl analog, which may influence conformational entropy and solubility [1].
| Evidence Dimension | Computed logP (XLogP3-AA) and rotatable bond count |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4; 8 rotatable bonds |
| Comparator Or Baseline | CAS 82023-94-7 (N-tert-amyl analog): XLogP not reported; estimated 9 rotatable bonds based on structure |
| Quantified Difference | ΔMW = 14.03 Da; Δrotatable bonds = 1 (estimated); direction of logP difference not quantifiable without experimental measurement |
| Conditions | Computed properties (PubChem, XLogP3 algorithm) |
Why This Matters
Lipophilicity differences of even 0.5 log units can alter membrane permeability, protein binding, and assay interference profiles, making blind substitution of the n-butyl compound with the tert-amyl analog a procurement risk in reproducible research.
- [1] PubChem Compound Summary for CID 3067805, Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)-. National Library of Medicine, National Center for Biotechnology Information. View Source
